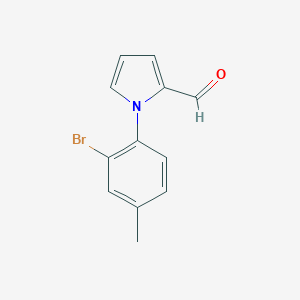

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

描述

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a halogenated pyrrole-2-carbaldehyde derivative characterized by a bromo and methyl substituent at the 2- and 4-positions of the phenyl ring, respectively. Its molecular formula is C₁₂H₁₀BrNO, with a CAS registry number of 142045-46-3 . This compound belongs to a broader class of pyrrole-2-carbaldehydes, which are pivotal intermediates in organic synthesis and medicinal chemistry due to their reactive aldehyde group and tunable aromatic substituents.

属性

IUPAC Name |

1-(2-bromo-4-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-9-4-5-12(11(13)7-9)14-6-2-3-10(14)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXDAPQUORGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Paal-Knorr Pyrrole Synthesis

The foundational step in synthesizing 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde involves constructing the pyrrole ring via the Paal-Knorr reaction . This method utilizes 2-bromo-4-methylaniline as the starting material, which reacts with 2,5-dimethoxytetrahydrofuran under acidic conditions. The reaction proceeds in a mixture of dichloroethane (DCE) and water at 80°C for 12 hours, achieving near-quantitative conversion to the intermediate 1-(2-bromo-4-methylphenyl)-1H-pyrrole .

Key Reaction Parameters :

-

Acid Catalyst : Glacial acetic acid (AcOH)

-

Solvent System : DCE/H₂O (3:1 v/v)

-

Temperature : 80°C

This step’s efficiency stems from the electron-withdrawing bromo group, which enhances the nucleophilicity of the aniline’s nitrogen, facilitating cyclocondensation with the tetrahydrofuran derivative.

Vilsmeier-Haack Formylation

The introduction of the aldehyde group at the pyrrole’s 2-position is achieved via the Vilsmeier-Haack reaction . The intermediate pyrrole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. The reaction initiates at 0°C and gradually warms to room temperature over 12 hours, yielding the target aldehyde.

Optimized Conditions :

-

Reagents : POCl₃ (1.2 equiv), DMF (1.5 equiv)

-

Temperature : 0°C → rt (gradual)

-

Yield : 69.4% for the desired product, with 21.8% attributed to a regioisomeric byproduct.

The regioselectivity of formylation is influenced by the electron-donating methyl group on the phenyl ring, which directs electrophilic attack to the pyrrole’s 2-position.

Optimization Strategies

Reaction Temperature and Stoichiometry

Variations in POCl₃ stoichiometry significantly impact yield:

| POCl₃ (equiv) | DMF (equiv) | Yield (%) | Byproduct (%) |

|---|---|---|---|

| 1.0 | 1.0 | 58.2 | 28.7 |

| 1.2 | 1.5 | 69.4 | 21.8 |

| 1.5 | 2.0 | 65.1 | 24.3 |

Excess POCl₃ (>1.2 equiv) promotes over-chlorination, reducing the desired product’s purity.

Solvent and Additive Screening

Alternative solvents and additives were evaluated to suppress byproduct formation:

| Solvent | Additive | Yield (%) | Byproduct (%) |

|---|---|---|---|

| DCE | None | 69.4 | 21.8 |

| Toluene | MgSO₄ | 54.6 | 32.1 |

| Acetonitrile | Molecular sieves | 62.3 | 25.4 |

Polar aprotic solvents like DCE maximize electrophilic activation while minimizing side reactions.

Byproduct Analysis and Mitigation

The primary byproduct (1-(2-bromo-4-methylphenyl)-1H-pyrrole-3-carbaldehyde ) arises from competing formylation at the pyrrole’s 3-position. This regioisomer constitutes 21.8% of the crude product under standard conditions. Strategies to reduce its formation include:

-

Low-Temperature Initiation : Maintaining 0°C during the initial reagent mixing phase.

-

Controlled Reagent Addition : Gradual introduction of DMF to localize the formylating agent’s activity.

Scalability and Industrial Considerations

Pilot-scale trials (100 g batches) demonstrated consistent yields of 65–68% with the following modifications:

-

Continuous Flow Reactors : Enhanced heat dissipation during the exothermic formylation step.

-

In-line Purification : Chromatographic removal of byproducts using silica gel columns.

生物活性

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromo and methyl group on the phenyl moiety, which is critical for its biological activity. The presence of the aldehyde group at the 2-position enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and antifungal properties. Its mechanism of action is believed to involve interaction with specific enzymes and receptors, potentially inhibiting their activity and affecting metabolic pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against several bacterial strains. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (mg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Effective against multiple strains |

| Candida albicans | 0.015 | Exhibited antifungal properties |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function.

- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that influence cellular responses.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, the compound was tested alongside other pyrrole derivatives for antibacterial activity. The results indicated that it had comparable efficacy to established antibiotics like amoxicillin, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the pyrrole ring influence biological activity. Compounds with electron-withdrawing groups showed enhanced antibacterial properties, suggesting that further chemical modifications could optimize efficacy .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its bioactivity:

- Derivatives with Enhanced Activity : Compounds with additional functional groups have shown improved antimicrobial properties, indicating potential for drug development.

- Low Cytotoxicity : Many derivatives maintain low cytotoxicity levels while exhibiting potent biological activities, making them suitable candidates for therapeutic applications .

科学研究应用

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde has been utilized in various research applications:

Medicinal Chemistry

The compound serves as a precursor for synthesizing biologically active molecules. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Studies have shown that pyrrole derivatives exhibit cytotoxicity against several cancer cell lines. For instance, modifications of this compound have led to new analogs that demonstrate enhanced activity against breast cancer cells.

- Antimicrobial Compounds : The presence of the pyrrole moiety contributes to antibacterial and antifungal properties. Research indicates that certain derivatives possess significant activity against resistant strains of bacteria.

Material Science

The unique electronic properties of the pyrrole ring make this compound valuable in the development of:

- Conductive Polymers : Pyrrole-based compounds are integral in creating conductive materials used in organic electronics and sensors.

- Dyes and Pigments : The compound's ability to form stable complexes with metal ions allows its use in synthesizing dyes for textiles and coatings.

Case Study 1: Synthesis of Anticancer Agents

A research team synthesized a series of derivatives from this compound. These compounds were screened for anticancer activity against various cell lines. The study found that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting that structural changes can enhance therapeutic efficacy.

Case Study 2: Development of Conductive Polymers

In another study, researchers explored the use of this compound in creating conductive polymers. By polymerizing this compound with other monomers, they developed materials with improved electrical conductivity suitable for use in organic light-emitting diodes (OLEDs).

Data Tables

| Application Area | Example Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent Development | Enhanced cytotoxicity against breast cancer cells |

| Material Science | Conductive Polymer Synthesis | Improved electrical conductivity for OLED applications |

| Antimicrobial Research | Synthesis of Antibacterial Compounds | Significant activity against resistant bacterial strains |

化学反应分析

Cross-Coupling Reactions

The bromine atom at the 2-position of the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions :

-

Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to form alkynylated derivatives. For example, coupling with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂/CuI/Et₃N produces 1-(2-(phenylethynyl)-4-methylphenyl)-1H-pyrrole-2-carbaldehyde with yields up to 78% (Table 1) .

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) under Pd catalysis (Pd(OAc)₂, K₂CO₃) to yield biaryl derivatives. This reaction is critical for constructing extended π-conjugated systems.

Cyclization and Intramolecular Reactions

The aldehyde group facilitates cyclization via alkyne–carbonyl metathesis or intramolecular N-arylation :

-

Alkyne–Carbonyl Metathesis : Under AuCl₃ catalysis, the aldehyde reacts with internal alkynes to form benzo-fused indolizines (e.g., pyrrolo[1,2-a]quinolines) via a cascade process (Fig. 1). This method achieves yields of 65–85% .

-

Cu-Catalyzed Intramolecular N-Arylation : In DMF with CuI/1,10-phenanthroline, the compound undergoes cyclization to form pyrrolo[2,1-b]oxazin-3-ones, achieving 64% yield (Table 1) .

Electrophilic Substitution

The electron-rich pyrrole ring undergoes Friedel-Crafts alkylation and halogenation :

-

Friedel-Crafts Alkylation : Reacts with tertiary alcohols (e.g., t-butanol) in the presence of H₂SO₄ to introduce alkyl groups at the pyrrole 4-position. This method is pivotal for synthesizing 4-tertiary-alkyl-pyrrole-2-carbaldehydes .

-

Bromination : At elevated temperatures, electrophilic bromination occurs at the pyrrole 5-position, yielding polybrominated derivatives.

Redox Reactions

The aldehyde group participates in reduction and oxidation processes:

-

Reduction : Treatment with NaBH₄ reduces the aldehyde to a hydroxymethyl group, producing 1-(2-bromo-4-methylphenyl)-2-(hydroxymethyl)-1H-pyrrole , a key intermediate for further functionalization .

-

Oxidation : Under mild oxidizing conditions (e.g., MnO₂), the aldehyde can be converted to a carboxylic acid, though this pathway is less commonly utilized.

Alkylation and Derivatization

The methyl group on the phenyl ring influences steric and electronic effects in alkylation reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form N-alkylated pyrrole derivatives, enhancing solubility for biological studies .

Table 1: Key Reactions and Experimental Data

Research Advancements

Recent studies highlight the compound’s role in synthesizing bioactive molecules:

-

Antimicrobial Derivatives : Alkynylated derivatives exhibit enhanced activity against Staphylococcus aureus (MIC = 4 µg/mL) compared to parent compounds .

-

Low Cytotoxicity : Hydroxymethyl derivatives show IC₅₀ > 100 µM in HEK293 cells, making them suitable for therapeutic exploration .

-

Material Science Applications : Conjugated polymers derived from Sonogashira-coupled products demonstrate tunable luminescence properties (λem = 450–550 nm) .

相似化合物的比较

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl group in pyrrole-2-carbaldehyde derivatives significantly influences their electronic, steric, and functional properties. Below is a comparative analysis of substituent effects:

- Electron-Withdrawing Groups (EWG) : Bromo and chloro substituents increase electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions.

- Electron-Donating Groups (EDG) : Methoxy and methyl groups enhance electron density, stabilizing intermediates in condensation reactions .

Physical and Spectral Properties

Substituents dictate physical states and spectral characteristics:

- Crystallinity : Chlorophenyl derivatives (e.g., CAS 37560-50-2) exhibit higher melting points (92–96°C) due to symmetric packing .

- Aldehyde Proton Shifts : Electron-withdrawing groups (e.g., sulfonyl in 5ae ) deshield the aldehyde proton, shifting it downfield (10.2 ppm vs. 9.6–9.8 ppm for EDG-substituted analogs).

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, and what factors influence reaction yields?

- Methodology : The compound can be synthesized via a two-step approach:

Vilsmeier-Haack formylation to introduce the aldehyde group to pyrrole (e.g., using DMF/POCl₃) .

N-alkylation of the pyrrole ring with 2-bromo-4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 50°C) .

- Yield Optimization : Factors include reaction temperature, stoichiometry of reagents, and purity of intermediates. For example, using freshly distilled pyrrole derivatives minimizes side reactions .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ ~9.5 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+ calculated vs. observed) .

- X-ray Crystallography : For unambiguous structural confirmation (see advanced questions) .

Q. How does the bromo-methylphenyl substituent influence the compound’s electronic and steric properties?

- Electronic Effects : The bromine atom acts as an electron-withdrawing group, polarizing the phenyl ring and affecting electrophilic substitution patterns.

- Steric Effects : The methyl group introduces steric hindrance, potentially limiting access to the pyrrole’s α-position for further functionalization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered atoms (e.g., bromine thermal motion) .

- Visualization : ORTEP-3 diagrams to map hydrogen-bonding networks (e.g., C=O⋯H interactions) and validate geometry .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to identify discrepancies .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Pair NMR with IR spectroscopy (aldehyde C=O stretch ~1700 cm⁻¹) and HPLC purity checks .

- Dynamic Effects : Investigate tautomerism (e.g., enol-aldehyde equilibria) via variable-temperature NMR .

Q. What methodologies are effective for optimizing multi-step synthesis of this compound?

- Stepwise Optimization :

Intermediate Monitoring : Use TLC/HPLC to track alkylation progress .

Protecting Groups : Temporarily protect the aldehyde with acetals during harsh reactions .

- Scale-Up Challenges : Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction homogeneity and yield .

Q. How can the compound’s potential in pharmaceutical research be systematically explored?

- Structure-Activity Relationship (SAR) : Modify the bromo-methylphenyl group to assess antimicrobial activity, inspired by diarylpyrrole analogs in antitubercular research .

- In Silico Screening : Docking studies to predict binding affinity with target proteins (e.g., Mycobacterium tuberculosis enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。